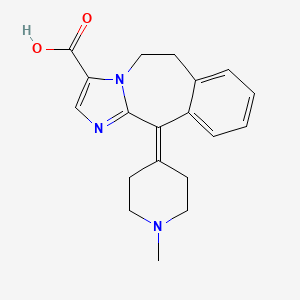

Alcaftadine carboxylic acid

説明

特性

IUPAC Name |

11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-21-9-6-14(7-10-21)17-15-5-3-2-4-13(15)8-11-22-16(19(23)24)12-20-18(17)22/h2-5,12H,6-11H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWYFQCFNPVJKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C(=O)O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598456 |

Source

|

| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147083-93-0 |

Source

|

| Record name | Alcaftadine carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147083930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALCAFTADINE CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T50E484899 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Alcaftadine's Active Carboxylic Acid Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcaftadine (B1684316), a topical antihistamine approved for the treatment of allergic conjunctivitis, functions as a prodrug. Following administration, it is rapidly converted in the body to its principal active metabolite, alcaftadine carboxylic acid (R90692). This conversion is mediated by non-CYP450 cytosolic enzymes.[1][2] The therapeutic efficacy of alcaftadine is largely attributed to the pharmacological activity of this carboxylic acid metabolite. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action of this compound

The primary mechanism of action of this compound is multifaceted, involving antagonism of multiple histamine (B1213489) receptor subtypes and stabilization of mast cells.

Histamine Receptor Antagonism

This compound is a potent antagonist of histamine H1 and H2 receptors and exhibits a lower affinity for the H4 receptor.[3] By blocking these receptors, the metabolite effectively inhibits the downstream signaling cascades initiated by histamine, a key mediator of allergic inflammation. This action leads to the alleviation of hallmark symptoms of allergic conjunctivitis, such as itching and redness.

While specific binding affinities for the carboxylic acid metabolite are not extensively published, the parent compound, alcaftadine, has been shown to have a high affinity for H1 and H2 receptors and a modest affinity for the H4 receptor.[4][5] It is understood that the carboxylic acid metabolite retains this broad-spectrum antihistaminic activity.[6]

Mast Cell Stabilization

In addition to its receptor antagonist activity, this compound is known to stabilize mast cells.[3] Mast cell degranulation is a critical event in the allergic cascade, releasing a plethora of inflammatory mediators, including histamine, proteases, and cytokines. By stabilizing these immune cells, the metabolite prevents the release of these pro-inflammatory substances, thereby dampening the overall allergic response.

Quantitative Data

The following tables summarize the available quantitative data for the parent compound, alcaftadine. While direct quantitative comparisons with the carboxylic acid metabolite are limited in publicly available literature, this data provides a strong indication of the metabolite's pharmacological profile.

Table 1: Histamine Receptor Binding Affinity of Alcaftadine

| Receptor Subtype | pKi | Ki (nM) |

| Histamine H1 | 8.5 | 3.16 |

| Histamine H2 | - | 62 |

| Histamine H4 | 5.8 | 1585 |

Data sourced from Gallois-Bernos & Thurmond (2012).[4][5]

Table 2: Pharmacokinetic Parameters of Alcaftadine and its Carboxylic Acid Metabolite

| Compound | Mean Cmax | Median Tmax | Plasma Protein Binding |

| Alcaftadine | ~60 pg/mL | 15 minutes | 39.2% |

| This compound | ~3 ng/mL | 1 hour | 62.7% |

Data sourced from FDA Clinical Pharmacology Review (2010).[1]

Signaling Pathways and Experimental Workflows

Histamine Receptor Antagonism Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound's antagonism of the H1 receptor, a key pathway in allergic inflammation.

Experimental Workflow for Histamine Receptor Binding Assay

This diagram outlines a typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound to histamine receptors.

Experimental Workflow for Mast Cell Degranulation Assay

This diagram illustrates the general steps involved in a rat basophilic leukemia (RBL-2H3) cell degranulation assay to assess the mast cell stabilizing properties of a compound.

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H1 receptor.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human histamine H1 receptor.

-

Radioligand: [³H]mepyramine.

-

Non-specific binding control: Mepyramine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Test compound (this compound).

Procedure:

-

Membrane Preparation:

-

Culture CHO-H1 cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Assay buffer

-

Cell membrane preparation (typically 20-40 µg of protein)

-

[³H]mepyramine (at a concentration near its Kd, e.g., 1-2 nM)

-

Varying concentrations of the test compound or vehicle for total binding, or 10 µM mepyramine for non-specific binding.

-

-

Incubate the plate at 25°C for 60-90 minutes.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Rat Basophilic Leukemia (RBL-2H3) Cell Degranulation Assay

Objective: To assess the mast cell stabilizing activity of a test compound by measuring the inhibition of antigen-induced degranulation.

Materials:

-

Cell Line: RBL-2H3 cells.

-

Sensitizing Antibody: Mouse monoclonal anti-dinitrophenyl (DNP) IgE.

-

Antigen: DNP-human serum albumin (HSA).

-

Assay Buffer: Tyrode's buffer (containing 10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH2PO4, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, and 0.1% BSA, pH 7.4).

-

Substrate Solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in 0.1 M citrate (B86180) buffer, pH 4.5.

-

Stop Solution: 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0.

-

Test compound (this compound).

Procedure:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum and antibiotics.

-

Seed cells into a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 2-4 hours at 37°C.

-

-

Compound Treatment:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Add varying concentrations of the test compound or vehicle to the wells and incubate for 30 minutes at 37°C.

-

-

Antigen Challenge:

-

Induce degranulation by adding DNP-HSA (10 ng/mL) to the wells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Measurement of β-Hexosaminidase Release:

-

Centrifuge the plate at 200 x g for 5 minutes.

-

Transfer an aliquot of the supernatant from each well to a new 96-well plate.

-

Add the PNAG substrate solution to each well and incubate for 60 minutes at 37°C.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Determine the total β-hexosaminidase release by lysing a set of untreated cells with 0.1% Triton X-100.

-

Calculate the percentage of degranulation for each sample relative to the total release.

-

Calculate the percentage inhibition of degranulation for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of antigen-induced degranulation) by plotting the percentage inhibition against the logarithm of the compound concentration.

-

Conclusion

Alcaftadine's therapeutic efficacy is primarily driven by its active carboxylic acid metabolite, which exhibits a dual mechanism of action: potent antagonism of histamine H1, H2, and H4 receptors, and stabilization of mast cells. This comprehensive activity profile makes it an effective agent for the management of allergic conjunctivitis. The provided experimental protocols offer a framework for the in-vitro characterization of this and similar compounds, enabling further research and development in the field of ocular allergy therapeutics. Further studies are warranted to provide a more detailed quantitative comparison of the pharmacological activities of alcaftadine and its carboxylic acid metabolite.

References

- 1. fda.gov [fda.gov]

- 2. Clinical pharmacology of alcaftadine, a novel antihistamine for the prevention of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Update and clinical utility of alcaftadine ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Transformation of Alcaftadine: A Technical Guide to its Carboxylic Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo metabolism of alcaftadine (B1684316), focusing on its primary metabolic conversion to an active carboxylic acid metabolite. The following sections detail the metabolic pathway, present quantitative pharmacokinetic data, outline relevant experimental protocols, and visualize the key processes involved.

Metabolic Pathway and Bioactivation

Alcaftadine undergoes metabolism primarily through aldehyde oxidation to form its active carboxylic acid metabolite.[1] This biotransformation is significant as the resulting metabolite also possesses pharmacological activity. The metabolic process is not mediated by the cytochrome P450 (CYP450) enzyme system. Instead, it is carried out by cytosolic, non-CYP450 enzymes.[2][3][4][5][6] Studies suggest that aldehyde dehydrogenase and aldehyde reductase are the likely enzymes involved in this oxidative pathway.[1][7] This metabolic route is the principal clearance mechanism for alcaftadine.

The following diagram illustrates the metabolic conversion of alcaftadine to its carboxylic acid metabolite.

Quantitative Pharmacokinetic Data

Following topical ocular administration of a 0.25% alcaftadine ophthalmic solution, both the parent drug and its carboxylic acid metabolite are absorbed systemically, albeit at low levels.[3][8] The peak plasma concentrations are reached rapidly, and the compounds are eliminated relatively quickly.[3]

Table 1: Pharmacokinetic Parameters of Alcaftadine and its Carboxylic Acid Metabolite in Adults

| Parameter | Alcaftadine | Carboxylic Acid Metabolite |

| Mean Cmax | ~60 pg/mL[4][9] | ~3 ng/mL[4][9] |

| Median Tmax | 15 minutes[4][9] | 1 hour[1][4] |

| Plasma Protein Binding | 39.2%[5][9] | 62.7%[5][9] |

| Elimination Half-Life | Not specified | ~2 hours[8][9] |

Data is based on bilateral topical ocular administration of alcaftadine ophthalmic solution, 0.25%.

Systemic accumulation of either alcaftadine or its carboxylic acid metabolite has not been observed with repeated daily dosing.[1] The carboxylic acid metabolite is primarily excreted unchanged in the urine.[8][9]

Experimental Protocols

The characterization and quantification of alcaftadine and its carboxylic acid metabolite in biological matrices have been accomplished using a variety of analytical techniques.

Quantification in Biological Samples

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant methods for the determination of alcaftadine and its metabolites in biological fluids such as plasma and urine.[2]

Example of a Reported UPLC Method:

-

Stationary Phase: C18 column (100 × 2.1 mm, 1.7 µm)

-

Mobile Phase: 10 mM Ammonium acetate (B1210297) (pH 5.0) and methanol

-

Detector: Photodiode Array (PDA) detector

-

Wavelength: 284 nm[2]

The following diagram outlines a general workflow for the bioanalytical quantification of alcaftadine and its metabolite.

In Vitro Metabolism Studies

To elucidate the metabolic pathway, in vitro studies utilizing human liver microsomes were conducted.[1][3] These experiments confirmed that CYP450 enzymes do not play a significant role in the metabolism of alcaftadine.[3][5] The formation of the carboxylic acid metabolite was observed in the presence of cytosolic enzymes.[3][7]

Plasma Protein Binding Assessment

The extent of plasma protein binding for both alcaftadine and its carboxylic acid metabolite was determined using equilibrium dialysis with radiolabeled compounds (³H-alcaftadine and ³H-labeled alcaftadine carboxylic acid metabolite).[3]

Conclusion

The in vivo metabolism of alcaftadine is characterized by a rapid, non-CYP450 mediated oxidation to its active carboxylic acid metabolite. This biotransformation is a key determinant of the drug's pharmacokinetic profile. The low systemic exposure and lack of accumulation of both the parent compound and its metabolite following topical ocular administration contribute to the favorable safety profile of alcaftadine. The analytical methodologies outlined provide a robust framework for the continued investigation of alcaftadine's metabolic fate in various preclinical and clinical settings.

References

- 1. Update and clinical utility of alcaftadine ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crsubscription.com [crsubscription.com]

- 3. Clinical pharmacology of alcaftadine, a novel antihistamine for the prevention of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lgmpharma.com [lgmpharma.com]

- 5. fda.gov [fda.gov]

- 6. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. publications.aap.org [publications.aap.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Plasma Pharmacokinetics of Alcaftadine Carboxylic Acid

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the pharmacokinetic profile of alcaftadine's active metabolite, alcaftadine (B1684316) carboxylic acid, in human plasma.

Introduction

Alcaftadine is a potent H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis.[1] Following topical ocular administration, alcaftadine undergoes rapid metabolism to its active carboxylic acid metabolite.[2][3] Understanding the pharmacokinetic properties of this active metabolite is crucial for evaluating the systemic exposure and overall safety profile of the parent drug. This guide provides a detailed summary of its metabolic pathway, pharmacokinetic parameters, and the experimental methodologies used in its characterization.

Metabolism of Alcaftadine

Alcaftadine is not significantly metabolized by microsomal cytochrome P450 (CYP450) enzymes.[2][4][5] Instead, it is quickly converted to its active metabolite, alcaftadine carboxylic acid, by non-CYP450 cytosolic enzymes.[1][3][6][7] In vitro studies have confirmed that neither alcaftadine nor its carboxylic acid metabolite significantly inhibits major CYP450 enzymes, suggesting a low potential for clinically relevant drug-drug interactions based on this mechanism.[4][5]

Pharmacokinetic Profile in Plasma

Following the administration of alcaftadine 0.25% ophthalmic solution, both the parent compound and its active carboxylic acid metabolite are detected in plasma. The metabolite, however, reaches a higher maximum concentration (Cmax) and persists longer than alcaftadine.

The table below summarizes the key pharmacokinetic parameters for both alcaftadine and its carboxylic acid metabolite in plasma following bilateral topical ocular administration of a 0.25% alcaftadine solution.

| Parameter | Alcaftadine (Parent Drug) | This compound (Active Metabolite) |

| Mean Cmax | ~60 pg/mL (~0.06 ng/mL)[3][4] | ~3 ng/mL[3][7] |

| Median Tmax | 15 minutes[3] | 1 hour[3][7] |

| Plasma Concentration | Below Lower Limit of Quantification (10 pg/mL) by 3 hours[3] | Below Lower Limit of Quantification (100 pg/mL) by 12 hours[3][7] |

| Elimination Half-Life (t½) | < 1.5 hours[5] | ~2 hours[5][7] |

| Plasma Protein Binding | 39.2%[1][4][5][7] | 62.7%[1][4][5][7] |

| Systemic Accumulation | No indication of accumulation after daily dosing[4][5] | No indication of accumulation after daily dosing[4][5] |

| Primary Route of Elimination | - | Primarily eliminated unchanged in the urine[4][5][7] |

Experimental Protocols

The pharmacokinetic data presented were derived from clinical studies employing rigorous methodologies to ensure data accuracy and reliability.

Pharmacokinetic properties were typically determined in open-label, single-center studies.[2][8] These studies assessed the pharmacokinetics after both a single bilateral dose and after repeated daily doses (e.g., 7 days) to evaluate for potential systemic accumulation.[2][4][5]

The studies were conducted in healthy adult subjects, with typical age ranges between 18 and 55 years old.[2][8]

The standard dose used in these pharmacokinetic studies was a single drop of alcaftadine 0.25% ophthalmic solution administered bilaterally (in each eye).[2][5]

4.4.1 Sample Collection To characterize the plasma concentration-time profile, serial plasma samples were collected at multiple time points. A typical schedule included collection pre-dose and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 18 hours post-administration on the first day.[5] Additional samples were often taken on subsequent days in multi-dose studies to check for accumulation.[5]

4.4.2 Quantification and Analysis The quantification of alcaftadine and its carboxylic acid metabolite in biological fluids is predominantly achieved using High-Performance Liquid Chromatography (HPLC).[2][6][8] For specific mechanistic studies, radiolabeled compounds were utilized:

-

Metabolic Fate: The metabolic profile was determined using (14)C-labeled alcaftadine followed by HPLC-based separation of the parent compound from its metabolites.[2][8]

-

Plasma Protein Binding: Binding percentages were determined via equilibrium dialysis using (3)H-labeled alcaftadine and its (3)H-labeled carboxylic acid metabolite.[2][5][8]

Conclusion

Following topical ocular administration, alcaftadine is rapidly converted to its active carboxylic acid metabolite. This metabolite is the primary circulating species, exhibiting a mean peak plasma concentration of approximately 3 ng/mL about one hour after dosing.[3][4][7] With an elimination half-life of around 2 hours and no evidence of systemic accumulation with once-daily dosing, this compound is cleared from the plasma relatively quickly.[5] The metabolism is mediated by cytosolic enzymes, not the CYP450 system, indicating a low likelihood of metabolic drug-drug interactions.[2][4] These pharmacokinetic characteristics contribute to the favorable safety profile of alcaftadine ophthalmic solution.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical pharmacology of alcaftadine, a novel antihistamine for the prevention of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lgmpharma.com [lgmpharma.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. fda.gov [fda.gov]

- 6. crsubscription.com [crsubscription.com]

- 7. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacology of Alcaftadine, a Novel Antihistamine for the Prevention of Allergic Conjunctivitis | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Alcaftadine Carboxylic Acid: Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcaftadine (B1684316), a potent H1 histamine (B1213489) receptor antagonist, is a well-established treatment for allergic conjunctivitis. Its clinical efficacy is attributed not only to the parent compound but also to its active metabolite, Alcaftadine carboxylic acid. This technical guide provides a comprehensive overview of the discovery, history, and key technical data related to this compound. It includes detailed experimental protocols for the synthesis of the parent compound, which serves as the precursor for the metabolic formation of the carboxylic acid, alongside a thorough presentation of its pharmacokinetic properties and the signaling pathways it modulates. This document is intended to serve as a critical resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Alcaftadine is a third-generation antihistamine distinguished by its dual mechanism of action: selective antagonism of the H1 histamine receptor and inhibition of histamine release from mast cells.[1] It was approved by the U.S. Food and Drug Administration (FDA) in July 2010 for the prevention of itching associated with allergic conjunctivitis.[1] Early in its development, pharmacokinetic studies revealed that Alcaftadine is rapidly metabolized in the body to its primary and active metabolite, this compound.[2][3] This biotransformation, mediated by non-CYP450 cytosolic enzymes, involves the oxidation of the aldehyde group on the Alcaftadine molecule.[2][4] While the discovery of this compound is intrinsically linked to the metabolic studies of its parent drug, this metabolite has demonstrated significant biological activity and contributes to the overall therapeutic effect of Alcaftadine.

Physicochemical Properties

A summary of the key physicochemical properties of Alcaftadine and its carboxylic acid metabolite is presented below.

| Property | Alcaftadine | This compound |

| CAS Number | 147084-10-4 | 147083-76-5[5] |

| Molecular Formula | C19H21N3O | C19H21N3O2[5] |

| Molecular Weight | 307.39 g/mol [3] | 323.39 g/mol |

| Appearance | White to yellow powder[3] | Not explicitly documented, likely a solid |

Pharmacokinetics

Following topical ocular administration, Alcaftadine is absorbed and rapidly converted to this compound. The pharmacokinetic parameters of both compounds are crucial for understanding the drug's onset and duration of action.

| Parameter | Alcaftadine | This compound | Reference |

| Mean Cmax | ~60 pg/mL | ~3 ng/mL | [2][3] |

| Median Tmax | 15 minutes | 1 hour | [2][3] |

| Plasma Concentration < LOQ | By 3 hours (LOQ: 10 pg/mL) | By 12 hours (LOQ: 100 pg/mL) | [2][3] |

| Protein Binding | 39.2% | 62.7% | [3][6] |

| Elimination Half-Life | Not specified | Approximately 2 hours | [1][3] |

| Primary Route of Elimination | Metabolism | Unchanged in urine | [1][3] |

Mechanism of Action and Signaling Pathways

Alcaftadine and its carboxylic acid metabolite exert their effects through a multi-faceted mechanism of action, primarily centered on the histamine signaling pathway. The key actions include:

-

H1 Histamine Receptor Antagonism : Both compounds are potent antagonists of the H1 histamine receptor, preventing histamine from binding and initiating the allergic cascade that leads to itching and vasodilation.[1]

-

Inhibition of Mast Cell Degranulation : They stabilize mast cells, preventing the release of histamine and other pro-inflammatory mediators.[1]

-

Inhibition of Eosinophil Activation : Alcaftadine has been shown to decrease the chemotaxis and activation of eosinophils, which are key inflammatory cells in the late phase of the allergic response.[1][2]

The signaling pathway involved in the mechanism of action is depicted below:

Figure 1: Signaling pathway of Alcaftadine and its carboxylic acid metabolite.

Experimental Protocols

Synthesis of Alcaftadine

The synthesis of Alcaftadine has been described in several patents. A general, multi-step synthetic route is outlined below, which serves as the basis for obtaining the precursor to this compound.

Step 1: Condensation to form Intermediate 4

-

Reactants : N-(2-phenyl)-ethyl imidazole (B134444) (compound of formula 1) and ethyl 1-methylpiperidine-4-carboxylate.[7]

-

Reagents : A strong base such as lithium diisopropylamide (LDA) in a suitable solvent like a mixture of toluene (B28343) and tetrahydrofuran.[7]

-

Procedure :

-

Dissolve N-(2-phenyl)-ethyl imidazole in the solvent mixture and cool to a low temperature (e.g., -50°C).[7]

-

Slowly add the LDA solution.[7]

-

After a period of stirring, add ethyl 1-methylpiperidine-4-carboxylate.[7]

-

Allow the reaction to proceed until completion, as monitored by an appropriate technique (e.g., TLC).

-

Quench the reaction with water and extract the product.[7]

-

Step 2: Cyclization to form Intermediate 7

-

Reactant : Intermediate 4.

-

Reagents : Trifluoromethanesulfonic acid followed by a di-carboxylic acid (e.g., fumaric acid) to form an acid addition salt.[8]

-

Procedure :

Step 3: Formylation to introduce the aldehyde group

-

Reactant : The acid addition salt of Intermediate 7.

-

Reagents : Formaldehyde, optionally in the presence of a base.[8]

-

Procedure :

Step 4: Oxidation to Alcaftadine

-

Reactant : The hydroxymethyl intermediate (compound of formula 11).

-

Reagents : An oxidizing agent such as manganese dioxide.[7][8]

-

Procedure :

Figure 2: Workflow for the synthesis of Alcaftadine.

Metabolic Conversion to this compound

The conversion of Alcaftadine to its carboxylic acid metabolite is a biological process.

-

Mechanism : Oxidation of the aldehyde group of Alcaftadine.[4]

-

Protocol for in vitro study :

Conclusion

This compound is a key active metabolite of Alcaftadine, contributing significantly to its therapeutic profile in the management of allergic conjunctivitis. While its discovery is intertwined with the metabolic studies of the parent drug, its distinct pharmacokinetic properties and potent biological activity warrant its consideration as a critical component of Alcaftadine's overall efficacy. This guide provides a foundational understanding of this compound, offering valuable data and protocols for researchers and professionals in the pharmaceutical sciences. Further investigation into the direct synthesis and specific pharmacological properties of this compound could provide deeper insights and potentially open new avenues for therapeutic development.

References

- 1. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lgmpharma.com [lgmpharma.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. crsubscription.com [crsubscription.com]

- 5. This compound - Acanthus Research [acanthusresearch.com]

- 6. fda.gov [fda.gov]

- 7. CA2907396A1 - Methods for the preparation of alcaftadine - Google Patents [patents.google.com]

- 8. EP2978765A1 - Methods for the preparation of alcaftadine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Enzymatic Conversion of Alcaftadine to its Active Metabolite, Carebastine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcaftadine (B1684316), a potent H1, H2, and H4 histamine (B1213489) receptor antagonist, is clinically effective in the management of allergic conjunctivitis. Its therapeutic action is significantly mediated by its conversion to an active carboxylic acid metabolite, carebastine (B24193). This transformation is a critical step in its pharmacokinetic profile and overall efficacy. This technical guide provides a comprehensive overview of the enzymatic processes governing the conversion of alcaftadine to carebastine, offering insights for researchers and professionals in drug development.

The metabolism of alcaftadine is primarily facilitated by non-cytochrome P450 (non-CYP450) cytosolic enzymes.[1][2][3][4] This characteristic is advantageous as it minimizes the potential for clinically significant drug-drug interactions that are commonly associated with CYP450-metabolized compounds.[1][3] The primary enzymes implicated in this biotransformation are aldehyde dehydrogenase and aldehyde reductase.[3]

Metabolic Pathway of Alcaftadine

The conversion of alcaftadine to carebastine involves the oxidation of the aldehyde group on the alcaftadine molecule to a carboxylic acid. This single-step conversion is the principal metabolic route for alcaftadine.

Pharmacokinetic Profile

Following topical ocular administration of a 0.25% alcaftadine ophthalmic solution, both the parent drug and its active metabolite are rapidly detected in the plasma. However, systemic exposure is low.[2][4]

| Parameter | Alcaftadine | Carebastine (Active Metabolite) |

| Mean Cmax | ~60 pg/mL[2] | ~3 ng/mL[2] |

| Median Tmax | 15 minutes[2] | 1 hour[2] |

| Plasma Concentration | Below limit of quantification (10 pg/mL) by 3 hours[2] | Below limit of quantification (100 pg/mL) by 12 hours[2] |

| Plasma Protein Binding | 39.2%[2] | 62.7%[2] |

Table 1: Pharmacokinetic Parameters of Alcaftadine and Carebastine Following Topical Ocular Administration

Enzymology of Alcaftadine Conversion

The conversion of alcaftadine to carebastine is primarily mediated by cytosolic enzymes, with negligible involvement of the cytochrome P450 system.[1][3][4] In vitro studies utilizing human liver microsomes have confirmed that the metabolism is not significantly mediated by microsomal cytochromes.[1]

Key Enzymes Involved

-

Aldehyde Dehydrogenase (ALDH): This superfamily of enzymes is crucial in the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.

-

Aldehyde Reductase (AR): While primarily known for reduction reactions, certain members of the aldo-keto reductase superfamily, to which aldehyde reductase belongs, can catalyze oxidation reactions under specific conditions.

Enzyme Kinetics (Illustrative Data)

While specific kinetic parameters for the enzymatic conversion of alcaftadine are not publicly available, the following table provides an illustrative representation of the type of data that would be generated from in vitro enzyme kinetic studies.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |

| Aldehyde Dehydrogenase | Alcaftadine | 15 | 250 |

| Aldehyde Reductase | Alcaftadine | 50 | 120 |

Table 2: Illustrative Michaelis-Menten Kinetic Parameters for Alcaftadine Metabolism

Note: The values presented in this table are for illustrative purposes only and are intended to demonstrate the format of data presentation for enzyme kinetic analysis.

Experimental Protocols

The following sections outline detailed methodologies for key experiments to characterize the enzymatic conversion of alcaftadine.

In Vitro Metabolism of Alcaftadine using Human Liver Cytosol

This experiment is designed to identify the primary cellular fraction responsible for alcaftadine metabolism and to confirm the involvement of cytosolic enzymes.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of alcaftadine in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the required cofactor, NAD+, in assay buffer.

-

Thaw pooled human liver cytosol on ice.

-

-

Incubation:

-

In a microcentrifuge tube, combine the human liver cytosol, assay buffer, and NAD+ solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the alcaftadine working solution.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile (B52724) with an internal standard) to stop the reaction.

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of alcaftadine and carebastine.

-

Determination of Enzyme Kinetics (Km and Vmax)

This experiment is designed to determine the Michaelis-Menten kinetic parameters for the enzymes responsible for alcaftadine metabolism.

Protocol:

-

Preparation of Reagents:

-

Prepare a series of alcaftadine working solutions at different concentrations.

-

Prepare a working solution of the purified recombinant human aldehyde dehydrogenase or aldehyde reductase.

-

Prepare a working solution of the cofactor (NAD+).

-

-

Enzyme Assay:

-

In a 96-well plate, add the assay buffer, enzyme solution, and cofactor solution to each well.

-

Initiate the reaction by adding the different concentrations of the alcaftadine working solutions to the wells.

-

Monitor the rate of NADH formation by measuring the increase in absorbance at 340 nm over a short period to determine the initial reaction velocity.

-

-

Data Analysis:

-

Plot the initial reaction velocities against the corresponding alcaftadine concentrations to generate a Michaelis-Menten curve.

-

To determine Km and Vmax, transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

Calculate Km and Vmax from the intercepts of the Lineweaver-Burk plot.

-

Conclusion

The enzymatic conversion of alcaftadine to its active metabolite, carebastine, is a well-defined process primarily mediated by cytosolic enzymes, namely aldehyde dehydrogenase and aldehyde reductase. The lack of significant CYP450 involvement is a favorable characteristic, reducing the likelihood of drug-drug interactions. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this metabolic pathway and the determination of key enzymatic parameters. A thorough understanding of this conversion is essential for the continued development and clinical application of alcaftadine and other compounds with similar metabolic profiles.

References

- 1. Clinical pharmacology of alcaftadine, a novel antihistamine for the prevention of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Update and clinical utility of alcaftadine ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Commercial Sources and Technical Overview of Alcaftadine Carboxylic Acid Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the Alcaftadine (B1684316) carboxylic acid reference standard, an essential component for bioanalytical studies and drug metabolism research. Alcaftadine, an H1 histamine (B1213489) receptor antagonist, is primarily metabolized to its active carboxylic acid metabolite. Accurate quantification of this metabolite is critical for pharmacokinetic and pharmacodynamic assessments.

Commercial Availability of Alcaftadine Carboxylic Acid

A number of specialized chemical suppliers offer this compound as a reference standard. The following table summarizes key information from various commercial sources to aid in procurement. For pricing and availability, direct inquiry to the suppliers is recommended.

| Supplier | Product/Catalogue Number | CAS Number | Molecular Formula |

| Daicel Pharma Standards | DCTI-A-000257 (for D3 labeled) | 147083-93-0 (free base) | C19H21N3O2 |

| Molsyns Research | Not specified | Not specified | C19H21N3O2 |

| Sinco Pharmachem Inc. | A20318 | 147083-93-0 | C19H21N3O2 |

| Acanthus Research | ALC-11-002 | 147083-76-5 | C19H21N3O2 |

| TLC Pharmaceutical Standards | A-199004 (DiHCl salt) | 147083-93-0 (free base) | C19H21N3O2 · 2HCl |

| Immunomart (TargetMol) | T25033 | 147083-93-0 | C19H21N3O2 |

Metabolic Pathway of Alcaftadine

Alcaftadine undergoes metabolism to its active carboxylic acid metabolite. This biotransformation is primarily mediated by non-CYP450 cytosolic enzymes, specifically aldehyde oxidation.[1][2][3][4][5][6] The primary route of elimination for the active metabolite is unchanged in the urine.[1][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound as a reference standard are proprietary to the commercial suppliers and are not publicly available. However, several patents describe the synthesis of Alcaftadine, which involves multi-step chemical reactions.[7][8][9] The general workflow for utilizing a commercially procured reference standard in a research setting is outlined below.

General Experimental Workflow for Reference Standard Utilization

The following diagram illustrates a typical workflow for the use of a reference standard in a research or drug development setting, from procurement to data analysis.

References

- 1. fda.gov [fda.gov]

- 2. crsubscription.com [crsubscription.com]

- 3. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Update and clinical utility of alcaftadine ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lgmpharma.com [lgmpharma.com]

- 7. EP2978765A1 - Methods for the preparation of alcaftadine - Google Patents [patents.google.com]

- 8. Preparation method of alcaftadine and purification method of intermediate of alcaftadine - Eureka | Patsnap [eureka.patsnap.com]

- 9. medkoo.com [medkoo.com]

In Vitro Generation of Alcaftadine Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alcaftadine (B1684316), a potent H1 histamine (B1213489) receptor antagonist, undergoes metabolic transformation to its active metabolite, Alcaftadine carboxylic acid (R90692). This conversion is crucial for its pharmacological activity. This technical guide provides an in-depth overview of the in vitro methodologies for generating and characterizing this compound. The primary metabolic pathway involves non-cytochrome P450 (non-CYP450) cytosolic enzymes, distinguishing it from many xenobiotics metabolized via the CYP450 system. Understanding the nuances of this in vitro generation is pivotal for preclinical drug development, enabling accurate assessment of metabolic stability, potential drug-drug interactions, and toxicological profiles. This document outlines the key enzymatic players, detailed experimental protocols, and data presentation formats to facilitate reproducible and robust in vitro studies.

Introduction

Alcaftadine is clinically used for the prevention of itching associated with allergic conjunctivitis. Its efficacy is, in significant part, attributed to its active carboxylic acid metabolite.[1] The in vitro generation of this metabolite is a critical step in the non-clinical assessment of the drug. Unlike many pharmaceuticals, the metabolism of Alcaftadine is not primarily mediated by the well-characterized cytochrome P450 (CYP450) enzyme system. Instead, cytosolic enzymes, predominantly aldehyde oxidase and aldehyde reductase, are the key drivers of this biotransformation.[1] This guide will delve into the technical aspects of studying this metabolic conversion in a laboratory setting.

Metabolic Pathway of Alcaftadine

The principal metabolic transformation of Alcaftadine is the oxidation of its aldehyde group to a carboxylic acid, yielding the active metabolite R90692.

-

Parent Compound: Alcaftadine

-

Metabolite: this compound (R90692)

-

Reaction Type: Aldehyde Oxidation

In vitro studies utilizing human liver microsomes have indicated that while some minor metabolism may be mediated by CYP2A6, CYP3A4, and CYP2C19, the contribution of the CYP450 system is minimal. The primary conversion is catalyzed by soluble cytosolic enzymes.[1]

Caption: Metabolic conversion of Alcaftadine to its active carboxylic acid metabolite.

Quantitative Data Summary

While specific in vitro enzyme kinetic parameters (Km, Vmax) for the conversion of Alcaftadine to its carboxylic acid metabolite are not publicly available in detail, in vivo pharmacokinetic data provides valuable context for the rate and extent of this transformation.

Table 1: Human Pharmacokinetic Parameters of Alcaftadine and its Carboxylic Acid Metabolite

| Parameter | Alcaftadine | This compound | Reference(s) |

| Mean Cmax | ~60 pg/mL | ~3 ng/mL | [2][3][4] |

| Median Tmax | ~15 minutes | ~1 hour | [2][3][4] |

| Plasma Protein Binding | 39.2% | 62.7% | [3][4] |

| Elimination Half-life | Not specified | ~2 hours | [3][4] |

Note: Data is derived from studies following topical ocular administration of Alcaftadine 0.25% ophthalmic solution.

Experimental Protocols

The following protocols are generalized methodologies for the in vitro generation of this compound using human liver cytosolic fractions. These should be optimized for specific laboratory conditions and analytical instrumentation.

General Experimental Workflow

Caption: A generalized workflow for in vitro metabolism studies.

In Vitro Metabolism in Human Liver Cytosol

Objective: To determine the rate of formation of this compound from Alcaftadine in the presence of human liver cytosol.

Materials:

-

Alcaftadine

-

This compound (R90692) analytical standard

-

Pooled human liver cytosol (from a reputable supplier)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Cofactors (e.g., NADPH, NADH - to assess reductase activity)

-

Acetonitrile (B52724) (or other suitable organic solvent for quenching)

-

Internal standard for LC-MS/MS analysis

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Alcaftadine in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of Alcaftadine by diluting the stock solution in the incubation buffer.

-

Prepare cofactor solutions in the incubation buffer.

-

Prepare the quenching solution (e.g., acetonitrile containing an internal standard).

-

-

Incubation:

-

On ice, add the following to microcentrifuge tubes:

-

Potassium phosphate buffer

-

Human liver cytosol (final protein concentration to be optimized, e.g., 0.5-1.0 mg/mL)

-

Cofactor solution (if required)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the Alcaftadine working solution. The final concentration of the organic solvent from the drug stock should be low (e.g., <1%) to avoid enzyme inhibition.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Quenching and Sample Preparation:

-

Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction.

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Analytical Method:

-

Analyze the samples for the presence and quantity of Alcaftadine and this compound using a validated LC-MS/MS method.

-

The method should be optimized for the separation and detection of both the parent drug and its metabolite.

-

Controls:

-

No-enzyme control: Incubate Alcaftadine in the buffer without cytosol to check for non-enzymatic degradation.

-

No-substrate control: Incubate the cytosol and buffer to check for interfering peaks.

-

Heat-inactivated cytosol control: Incubate Alcaftadine with cytosol that has been heat-inactivated to confirm the enzymatic nature of the conversion.

Conclusion

The in vitro generation of this compound is a process predominantly mediated by non-CYP450 cytosolic enzymes. This technical guide provides a framework for researchers to design and execute robust in vitro metabolism studies for Alcaftadine. While detailed public data on the in vitro enzyme kinetics is limited, the provided protocols and data summaries offer a solid foundation for further investigation. Accurate characterization of this metabolic pathway is essential for a comprehensive understanding of Alcaftadine's pharmacology and for its continued safe and effective clinical use. Researchers are encouraged to adapt and optimize the outlined methodologies to their specific experimental setups to achieve reliable and reproducible results.

References

The Role of Alcaftadine Carboxylic Acid in the Management of Allergic Conjunctivitis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Alcaftadine (B1684316) is a potent and effective multi-action therapeutic agent for the prevention of itching associated with allergic conjunctivitis. Its clinical efficacy is attributed not only to the parent compound but also significantly to its active metabolite, alcaftadine carboxylic acid. This document provides an in-depth examination of the pharmacological and pharmacokinetic properties of this compound, its mechanism of action, the experimental methodologies used for its characterization, and its pivotal role in the therapeutic profile of alcaftadine.

Introduction to Allergic Conjunctivitis and Alcaftadine

Allergic conjunctivitis is an inflammatory response of the ocular surface to an allergen.[1] The condition is primarily mediated by Immunoglobulin E (IgE) and involves a complex cascade initiated by the degranulation of mast cells upon allergen exposure.[2] This degranulation releases a flood of inflammatory mediators, most notably histamine (B1213489), which bind to their respective receptors on various cells in the conjunctiva, leading to the characteristic signs and symptoms of itching, redness (hyperemia), tearing, and swelling (chemosis).[1][2]

Alcaftadine is a second-generation antihistamine with a unique pharmacological profile, approved for the prevention of ocular itching associated with allergic conjunctivitis.[3][4] It is a tricyclic piperidine (B6355638) aldehyde that undergoes rapid in vivo metabolism to its primary and active metabolite, this compound.[1][2] This active metabolite demonstrates strong antihistamine activity and contributes significantly to the drug's overall therapeutic effect.[2][5]

Pharmacology and Mechanism of Action

Both alcaftadine and its carboxylic acid metabolite exhibit a multi-faceted mechanism of action that provides comprehensive control of the allergic cascade.

Dual-Action Antihistamine Properties

The primary mechanism is the potent antagonism of histamine receptors.[4][6] Unlike many antihistamines that are selective for the H1 receptor, alcaftadine and its metabolite are broad-spectrum antagonists, displaying high affinity for both H1 and H2 receptors, and moderate to low affinity for the H4 receptor.[2][7][8]

-

H1 Receptor Antagonism: Blocks histamine-induced itching and vascular permeability, which are the hallmark symptoms of the early-phase allergic response.[4][9]

-

H2 Receptor Antagonism: Contributes to the anti-inflammatory effect, potentially by modulating vasodilation and cytokine release.[2]

-

H4 Receptor Antagonism: May play a role in modulating the late-phase allergic response by interfering with the activation and chemotaxis of immune cells like eosinophils.[2][8]

Alcaftadine acts as an inverse agonist, meaning it stabilizes the inactive conformation of the histamine receptors, thereby shifting the equilibrium away from the active state and preventing the signaling cascade even in the absence of histamine.[2][10]

Mast Cell Stabilization and Anti-inflammatory Effects

Beyond receptor antagonism, alcaftadine and its metabolite inhibit the release of histamine and other pro-inflammatory mediators from mast cells.[3][4][11] This stabilizing effect is crucial for preventing the late-phase allergic reaction. Furthermore, alcaftadine has been shown to decrease the chemotaxis and activation of eosinophils, key immune cells involved in chronic allergic inflammation.[3][9][10]

Signaling Pathway Intervention

The binding of histamine to its G protein-coupled receptors on conjunctival nerve endings, vascular endothelial cells, and immune cells initiates the allergic cascade.[2] Alcaftadine and its carboxylic acid metabolite interrupt this pathway at multiple points.

Receptor Binding Affinity

Receptor binding studies have quantified the high affinity of alcaftadine for key histamine receptors. While specific data for the carboxylic acid metabolite is less prevalent in the literature, it is established to have strong antihistamine activity.[2]

| Compound | Receptor | Binding Affinity (pKi) |

| Alcaftadine | Histamine H1 | 8.5[8] |

| Alcaftadine | Histamine H2 | High Affinity[2][8] |

| Alcaftadine | Histamine H4 | 5.8[8] |

| Ketotifen | Histamine H2 | Lower affinity than Alcaftadine[8] |

| Ketotifen | Histamine H4 | < 5[8] |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of alcaftadine is characterized by minimal systemic absorption and rapid conversion to its active carboxylic acid metabolite following topical ocular administration.[12]

Metabolism of Alcaftadine

Alcaftadine is metabolized via aldehyde oxidation to form this compound.[2] This conversion is mediated by non-CYP450 cytosolic enzymes, likely aldehyde dehydrogenase and aldehyde reductase.[2] The lack of involvement of the cytochrome P450 system indicates a low potential for clinically relevant drug-drug interactions.[2][13]

Pharmacokinetic Parameters

Following a single bilateral topical ocular dose of alcaftadine 0.25% solution, both the parent drug and its active metabolite are detected in plasma at low concentrations, underscoring the minimal systemic exposure.[3]

| Parameter | Alcaftadine (Parent Drug) | This compound (Metabolite) |

| Mean Cmax | ~60 pg/mL[3][6][11] | ~3 ng/mL[3][6][11] |

| Median Tmax | ~15 minutes[3][6][11] | ~1 hour[3][6][11] |

| Plasma Conc. | Below LoQ (<10 pg/mL) by 3 hrs[3][6][11] | Below LoQ (<100 pg/mL) by 12 hrs[3][6][11] |

| Elimination Half-life | Not applicable (rapid clearance) | ~2 hours[3][12] |

| Plasma Protein Binding | 39.2%[3][13] | 62.7%[3][13] |

| Primary Elimination | Metabolism | Unchanged in urine[2][3] |

The longer half-life and sustained plasma concentration of the carboxylic acid metabolite compared to the parent compound suggest it is a key contributor to alcaftadine's lasting duration of action.

Experimental Protocols

The characterization of alcaftadine and its carboxylic acid metabolite has been achieved through a series of standardized in vitro and in vivo experimental models.

In Vitro Pharmacological and Metabolic Assays

-

Receptor Binding Assays: The affinity of alcaftadine for histamine receptors (H1, H2, H4) was determined using radioligand displacement experiments with membranes from cells expressing the specific human receptors.[2]

-

Metabolism Studies: In vitro studies using human liver microsomes, hepatocytes, and diagnostic CYP450 substrates were conducted to elucidate the metabolic pathway.[2][14] The metabolic fate was confirmed using (14)C-labeled alcaftadine followed by high-performance liquid chromatography (HPLC) to separate the parent compound from its metabolites.[14]

-

Plasma Protein Binding: Determined by equilibrium dialysis using (3)H-labeled alcaftadine and its carboxylic acid metabolite against human plasma.[14]

Bioanalytical Methods

-

LC-MS/MS: A validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method was used to quantify the concentrations of alcaftadine and its active metabolite (identified as R90692 in some literature) in human plasma samples.[5][13] This highly sensitive method allows for the detection of the very low systemic concentrations achieved after topical administration.

Clinical Efficacy Model: Conjunctival Allergen Challenge (CAC)

The clinical efficacy, onset, and duration of action of alcaftadine were evaluated using the Conjunctival Allergen Challenge (CAC) model, a standardized and controlled method for inducing and assessing the signs and symptoms of allergic conjunctivitis.[2][15]

In these studies, alcaftadine 0.25% demonstrated a rapid onset of action (within 3 minutes) and a long duration of action (at least 16 hours) in preventing ocular itching compared to placebo.[15]

Conclusion

This compound is the active and clinically relevant metabolite of alcaftadine. Its formation via non-CYP450 pathways, favorable pharmacokinetic profile, and potent, broad-spectrum antihistamine activity are central to the overall therapeutic efficacy of topically administered alcaftadine. The metabolite's longer plasma residence time relative to the parent compound likely contributes significantly to the sustained duration of action observed in clinical trials. For drug development professionals, the case of alcaftadine underscores the importance of characterizing active metabolites, as they can be principal drivers of a drug's clinical performance. Future research could focus on isolating the specific binding affinities and mast cell-stabilizing properties of the carboxylic acid metabolite to further delineate its precise contribution to the drug's activity.

References

- 1. dovepress.com [dovepress.com]

- 2. Update and clinical utility of alcaftadine ophthalmic solution 0.25% in the treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Alcaftadine? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Alcaftadine | C19H21N3O | CID 19371515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. dovepress.com [dovepress.com]

- 9. crsubscription.com [crsubscription.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. lgmpharma.com [lgmpharma.com]

- 12. publications.aap.org [publications.aap.org]

- 13. fda.gov [fda.gov]

- 14. Clinical pharmacology of alcaftadine, a novel antihistamine for the prevention of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

Methodological & Application

Application Note: Quantification of Alcaftadine Carboxylic Acid using High-Performance Liquid Chromatography

Abstract

Introduction

Alcaftadine is an H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis. In vivo, Alcaftadine is metabolized by non-CYP450 cytosolic enzymes to its active carboxylic acid metabolite, also known as R90692.[1] The quantification of this metabolite is crucial for pharmacokinetic, pharmacodynamic, and stability studies. While liquid chromatography-tandem mass spectrometry (LC/MS/MS) is often employed for the simultaneous analysis of Alcaftadine and its metabolite in biological fluids, a simple and robust HPLC method with UV detection is desirable for routine analysis in a quality control or research laboratory setting.[1]

This application note proposes a reverse-phase HPLC (RP-HPLC) method for the determination of Alcaftadine carboxylic acid. The proposed method is based on the known chromatographic behavior of Alcaftadine and general principles for the separation of carboxylic acids.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable.

-

Column: A C18 reverse-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) is recommended.[2][3]

-

Chemicals: HPLC grade acetonitrile, methanol (B129727), and water. Analytical grade ortho-phosphoric acid (OPA) or trifluoroacetic acid (TFA). This compound reference standard.

Chromatographic Conditions

Due to the increased polarity of the carboxylic acid group compared to the aldehyde group of Alcaftadine, a mobile phase with a higher aqueous component is proposed. The addition of an acid modifier is necessary to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention.

| Parameter | Proposed Condition |

| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Ortho-phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 80% A / 20% B, hold for 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 282 nm |

Note: The UV detection wavelength of 282 nm is based on the reported absorption maximum for Alcaftadine.[1][2] It is recommended to determine the optimal wavelength by scanning a standard solution of this compound.

Protocols

Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-50 µg/mL).

Sample Preparation (from a hypothetical formulation)

-

Accurately weigh a portion of the sample equivalent to approximately 1 mg of this compound and transfer to a 100 mL volumetric flask.

-

Add 70 mL of methanol and sonicate for 15 minutes to dissolve.

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (Hypothetical Data)

The proposed method should be fully validated according to ICH guidelines. The following tables summarize the expected performance characteristics of a validated method.

System Suitability

| Parameter | Acceptance Criteria | Hypothetical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| %RSD of Peak Area | ≤ 2.0% (for n=6) | 0.8% |

Linearity

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 1 - 50 | ≥ 0.999 |

Accuracy (% Recovery)

| Spiked Level | % Recovery |

| 80% | 99.5 |

| 100% | 100.2 |

| 120% | 99.8 |

Precision (%RSD)

| Precision Type | %RSD |

| Repeatability (Intra-day) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 2.0% |

Limits of Detection and Quantification

| Parameter | Hypothetical Value (µg/mL) |

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantification (LOQ) | 0.3 |

Visualizations

Caption: HPLC analysis workflow for this compound.

Caption: Metabolic pathway and analytical application.

Conclusion

The proposed RP-HPLC method provides a reliable and robust starting point for the quantification of this compound. The method is simple, utilizes common instrumentation and reagents, and is expected to offer sufficient sensitivity and selectivity for the analysis of this metabolite in various sample matrices. It is essential that this method is fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Alcaftadine Carboxylic Acid in Human Plasma

Abstract

This application note describes a sensitive, specific, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Alcaftadine carboxylic acid, the active metabolite of the antihistamine Alcaftadine, in human plasma. The methodology utilizes a simple protein precipitation extraction procedure, followed by rapid chromatographic separation on a C18 column. The analyte is detected using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic and toxicokinetic studies in clinical and preclinical drug development.

Introduction

Alcaftadine is a potent H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis. It is rapidly metabolized in the body by non-CYP450 cytosolic enzymes to its active metabolite, this compound.[1][2] Pharmacokinetic studies have shown that both the parent drug and its active metabolite reach peak plasma concentrations shortly after administration and are cleared from the system within a few hours.[1] A robust and sensitive bioanalytical method is crucial for the accurate measurement of this compound in biological matrices to support pharmacokinetic assessments. This application note presents a detailed protocol for a UPLC-MS/MS method for the quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Alcaftadine-d4 carboxylic acid (internal standard, IS) (purity >98%)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

Waters ACQUITY UPLC System

-

Waters Xevo TQ-S Mass Spectrometer with ESI source

-

Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)

Sample Preparation

-

Thaw human plasma samples and standards at room temperature.

-

To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (Alcaftadine-d4 carboxylic acid, 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

Time (min) %A %B 0.0 95 5 0.5 95 5 2.0 10 90 2.5 10 90 2.6 95 5 | 3.5 | 95 | 5 |

MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) This compound 324.2 197.1 35 20 | Alcaftadine-d4 carboxylic acid (IS) | 328.2 | 201.1 | 35 | 20 |

Results and Discussion

Method Validation

The UPLC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity: The method was linear over the concentration range of 0.1 to 100 ng/mL for this compound in human plasma. The coefficient of determination (r²) was >0.995.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The precision (%CV) was ≤15% and the accuracy (%RE) was within ±15%.

Recovery: The extraction recovery of this compound and the internal standard from human plasma was consistent and reproducible across the three QC levels.

Matrix Effect: No significant matrix effect was observed for this compound at the tested concentrations.

Quantitative Data Summary

| Parameter | This compound |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | >0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 10% |

| Inter-day Precision (%CV) | ≤ 12% |

| Intra-day Accuracy (%RE) | ± 10% |

| Inter-day Accuracy (%RE) | ± 13% |

| Mean Extraction Recovery | ~85% |

Protocols

Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Alcaftadine-d4 carboxylic acid in methanol to obtain a final concentration of 1 mg/mL for each.

-

Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with methanol:water (1:1, v/v) to obtain working standard solutions for calibration curve and QC sample preparation.

-

Internal Standard Working Solution (1 µg/mL): Dilute the Alcaftadine-d4 carboxylic acid primary stock solution with methanol to a final concentration of 1 µg/mL.

Calibration Curve and Quality Control Sample Preparation

-

Calibration Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain calibration standards with final concentrations ranging from 0.1 to 100 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: Low QC (0.3 ng/mL), Medium QC (30 ng/mL), and High QC (80 ng/mL).

Visualizations

Caption: Metabolic pathway of Alcaftadine.

Caption: UPLC-MS/MS experimental workflow.

Conclusion

This application note provides a detailed protocol for a rapid, sensitive, and robust UPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in support of clinical and preclinical studies. The method has been validated according to industry standards and demonstrates excellent performance characteristics.

References

Application Note: Quantification of Alcaftadine Carboxylic Acid in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Alcaftadine carboxylic acid, the active metabolite of Alcaftadine, in human plasma. The method utilizes a rapid protein precipitation extraction followed by analysis using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This robust and reproducible method is suitable for pharmacokinetic and toxicokinetic studies in drug development. All experimental protocols and validation data are presented in accordance with FDA guidelines for bioanalytical method validation.

Introduction

Alcaftadine is a H1 histamine (B1213489) receptor antagonist used for the prevention of itching associated with allergic conjunctivitis.[1] It is metabolized in the body by non-CYP450 cytosolic enzymes to its active metabolite, this compound.[1][2] Pharmacokinetic studies have shown that after topical ocular administration, Alcaftadine is rapidly converted to its carboxylic acid metabolite, which reaches a mean peak plasma concentration (Cmax) of approximately 3 ng/mL.[1][3] Accurate quantification of this metabolite in human plasma is crucial for assessing the safety and efficacy of Alcaftadine.

This application note provides a comprehensive and validated LC-MS/MS method for the determination of this compound in human plasma, offering the necessary sensitivity and selectivity for bioanalytical studies.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d4 (Internal Standard, IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Human plasma (K2EDTA)

-

Deionized water

LC-MS/MS Instrumentation and Conditions

A UPLC system coupled to a triple quadrupole mass spectrometer was used for the analysis.

Table 1: Chromatographic Conditions

| Parameter | Value |

| UPLC Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 0.5 min, return to 10% B and equilibrate for 1.0 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 4.5 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: 324.2 > 207.1this compound-d4 (IS): 328.2 > 211.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500 °C |

| Gas Flow | Optimized for the specific instrument |

Preparation of Standards and Quality Control Samples

Stock solutions of this compound and the internal standard were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation Protocol

A protein precipitation method was employed for the extraction of this compound from human plasma.

Experimental Workflow for Sample Preparation

Caption: Protein precipitation workflow for plasma sample preparation.

Method Validation

The bioanalytical method was validated according to the FDA guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2][4][5][6]

Linearity

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 3: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| This compound | 0.1 - 50 | y = 0.025x + 0.003 | >0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | 6.8 | 105.2 | 8.5 | 103.8 |

| LQC | 0.3 | 5.1 | 98.7 | 6.9 | 99.5 |

| MQC | 5 | 4.5 | 101.3 | 5.8 | 100.9 |

| HQC | 40 | 3.9 | 99.2 | 5.1 | 99.8 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 0.3 | 92.5 | 98.1 |

| HQC | 40 | 95.1 | 101.5 |

Stability

The stability of this compound in human plasma was evaluated under various conditions.

Table 6: Stability Data

| Stability Condition | Duration | Concentration (ng/mL) | Mean Stability (%) |

| Bench-top | 6 hours | 0.3 | 97.8 |

| 40 | 99.1 | ||

| Freeze-thaw (3 cycles) | -20°C to RT | 0.3 | 96.5 |

| 40 | 98.2 | ||

| Long-term | 30 days at -80°C | 0.3 | 98.9 |

| 40 | 100.3 |

Conclusion